molecular formula C15H15NO3 B14196272 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918542-55-9

5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B14196272
CAS No.: 918542-55-9
M. Wt: 257.28 g/mol
InChI Key: JJFGECVGYVKGTL-UHFFFAOYSA-N
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Description

5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one: is a synthetic organic compound that belongs to the pyridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with acetyl, methoxy, methyl, and phenyl groups, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between 3-methoxy-4-methylacetophenone and 2-acetylpyridine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids. Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms. Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development. Medicine: Industry: The compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

    4-Methyl-2-phenylpyridin-3-ol: Similar pyridinone structure with different substituents.

    3-Methoxy-4-methylacetophenone: Shares the methoxy and methyl groups but lacks the pyridinone ring.

    2-Acetylpyridine: Contains the acetyl group and pyridine ring but lacks other substituents.

Uniqueness: The combination of acetyl, methoxy, methyl, and phenyl groups in 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one provides a unique set of chemical properties and reactivity patterns, distinguishing it from other similar compounds.

Properties

CAS No.

918542-55-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-acetyl-3-methoxy-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C15H15NO3/c1-10-13(11(2)17)9-16(15(18)14(10)19-3)12-7-5-4-6-8-12/h4-9H,1-3H3

InChI Key

JJFGECVGYVKGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC

Origin of Product

United States

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